
1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- is an organic compound with the molecular formula C22H36O3 It is characterized by the presence of a ketone group (octanone) and a phenyl ring substituted with two hydroxyl groups and an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- typically involves the following steps:
Formation of the Phenyl Ring: The phenyl ring is first synthesized with appropriate substituents, including hydroxyl groups and an octyl chain.
Attachment of the Octanone Group: The octanone group is then introduced through a Friedel-Crafts acylation reaction, where an octanoyl chloride reacts with the substituted phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can be used for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Octanone, 1-(2,5-dihydroxy-4-octylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and ketone moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of inflammatory mediators or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-Octanone, 1-(2,5-dihydroxyphenyl)-: Lacks the octyl chain, resulting in different physical and chemical properties.
1-Octanone, 1-(4-hydroxy-2,5-dimethylphenyl)-: Contains methyl groups instead of an octyl chain, affecting its reactivity and applications.
Properties
CAS No. |
63134-27-0 |
|---|---|
Molecular Formula |
C22H36O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-(2,5-dihydroxy-4-octylphenyl)octan-1-one |
InChI |
InChI=1S/C22H36O3/c1-3-5-7-9-11-12-14-18-16-22(25)19(17-21(18)24)20(23)15-13-10-8-6-4-2/h16-17,24-25H,3-15H2,1-2H3 |
InChI Key |
DCJOHKAKSCTBKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1O)C(=O)CCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


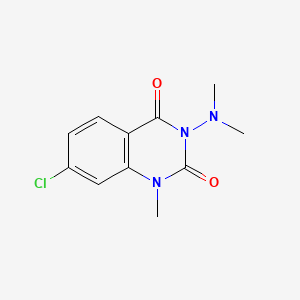
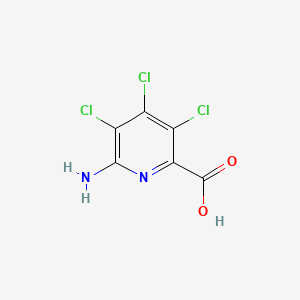
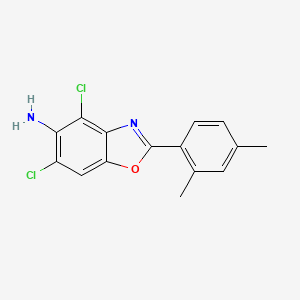
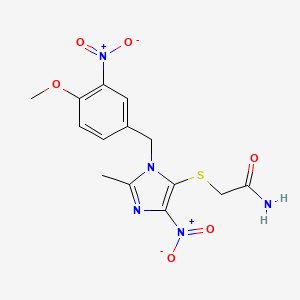
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl](2-hydroxypropyl)dimethylammonium acetate](/img/structure/B13802871.png)
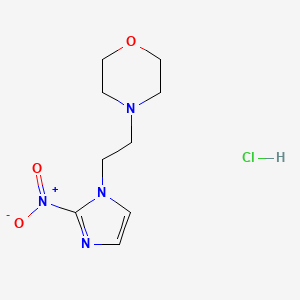
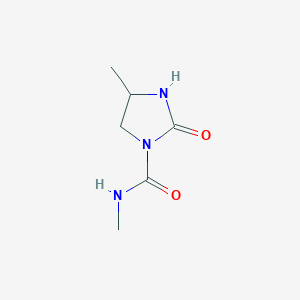
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)

![2-Ethoxyethyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13802890.png)

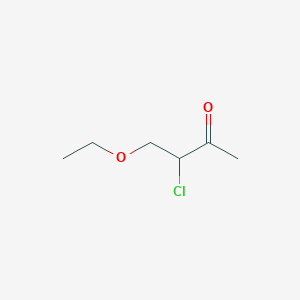
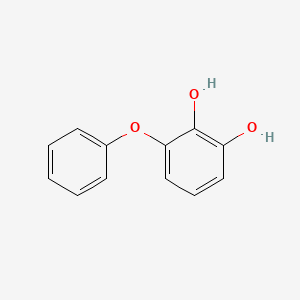
![5-Iodo-2-[(4-methoxy-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13802923.png)
